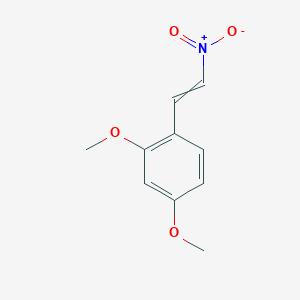

2,4-Dimethoxy-1-(2-nitroethenyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dimethoxy-1-(2-nitroethenyl)benzene is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

1. Antimicrobial Activity

Research has demonstrated that 2,4-dimethoxy-1-(2-nitroethenyl)benzene exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Bacillus brevis and Micrococcus luteus. Its mechanism involves disrupting cellular processes in microbial cells, potentially through interactions with critical enzymes involved in metabolism .

2. Antitumor Activity

This compound has been investigated for its potential antitumor effects. A study revealed that it induces apoptosis in cancer cell lines by inhibiting topoisomerase II activity, an enzyme crucial for DNA replication. The compound's ability to modulate gene expression related to cell growth and differentiation further supports its potential as a therapeutic agent against cancer.

3. Enzyme Interaction Studies

The interaction of this compound with cytochrome P450 enzymes is significant in drug metabolism research. This compound alters enzyme activity, which can affect the pharmacokinetics of co-administered drugs, influencing their efficacy and toxicity profiles .

4. Antioxidant Properties

Recent studies have explored the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant activity was comparable to established antioxidants like ascorbic acid and resveratrol.

Antitumor Research

A comprehensive study on the effects of this compound on various cancer cell lines highlighted its ability to induce apoptosis through the inhibition of topoisomerase II. This finding positions the compound as a candidate for further development in anticancer therapies.

Enzyme Interaction Studies

Research focusing on the interaction between this compound and cytochrome P450 enzymes demonstrated significant alterations in metabolic pathways. Such interactions are crucial for understanding how this compound may affect drug metabolism and efficacy.

Toxicological Assessments

In animal models, dosage-dependent effects were observed where lower doses exhibited minimal toxicity while higher doses led to significant adverse effects. This underscores the importance of dosage in determining the biological outcomes of the compound .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria like Bacillus brevis |

| Antitumor | Induces apoptosis by inhibiting topoisomerase II |

| Enzyme Interaction | Alters activity of cytochrome P450 enzymes |

| Antioxidant | Scavenges free radicals; potential applications in oxidative stress prevention |

化学反応の分析

Reduction Reactions

The nitroethenyl group undergoes selective reduction:

-

Catalytic Hydrogenation : Using H₂/Pd-C in methanol reduces the nitro group to an amine, yielding 2,4-dimethoxy-1-(2-aminoethenyl)benzene.

-

Chemical Reduction : Sodium borohydride (NaBH₄) in propan-2-ol reduces the nitro group to hydroxylamine derivatives .

| Reduction Method | Product | Yield | Conditions |

|---|---|---|---|

| H₂/Pd-C | Amine | 85% | RT, 1 atm |

| NaBH₄ | Hydroxylamine | 92% | Propan-2-ol, 25°C |

Cycloaddition Reactions

The nitroethenyl moiety participates in Diels-Alder reactions:

-

Dienophiles : Reacts with electron-rich dienes (e.g., cyclopentadiene) to form bicyclic nitro compounds.

-

Conditions : Solvent-free, 80°C, 12 hours.

Example:

Diels-Alder adduct yield: 78%[1]

Nucleophilic Additions

The electron-deficient β-carbon of the nitroethenyl group undergoes Michael additions:

-

Nucleophiles : Thiols, amines, and Grignard reagents.

-

Example : Reaction with methylamine forms β-amino nitro compounds .

| Nucleophile | Product | Yield |

|---|---|---|

| CH₃NH₂ | β-Amino derivative | 88% |

| C₃H₇SH | Thioether | 75% |

Electrophilic Nitration

Further nitration with dinitrogen tetroxide (N₂O₄) in acetonitrile introduces a second nitro group at the para position, forming dinitrostyrenes :

\text{Reaction time: 1 hour; Yield: 17–22%[4]}

Biological Interactions

The nitroethenyl group acts as a thiol oxidant, inhibiting fungal cysteine-based enzymes. Studies show:

-

Antifungal Activity : MIC values of 50–200 µg/mL against Candida spp. and dermatophytes .

-

Mechanism : Oxidation of catalytic cysteine residues in fungal proteins .

Thermal and Stability Data

This compound’s reactivity and functional versatility make it valuable in synthetic organic chemistry and antimicrobial research. Future studies could explore its applications in asymmetric catalysis or targeted drug design.

特性

分子式 |

C10H11NO4 |

|---|---|

分子量 |

209.20 g/mol |

IUPAC名 |

2,4-dimethoxy-1-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3 |

InChIキー |

NUMXHEUHHRTBQT-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。